molecular formula C10H12O4 B14456553 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- CAS No. 69841-90-3

1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl-

Katalognummer: B14456553
CAS-Nummer: 69841-90-3
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: GJSBNMZJDAQQPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- is a complex organic compound that belongs to the class of isobenzofurandiones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- typically involves multi-step organic reactions. Common starting materials may include aromatic compounds and specific reagents that facilitate the formation of the isobenzofurandione core. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods might be employed to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- include other isobenzofurandiones and related aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

69841-90-3

Molekularformel

C10H12O4

Molekulargewicht

196.20 g/mol

IUPAC-Name

3-hydroxy-4,7a-dimethyl-6,7-dihydro-3H-2-benzofuran-1,5-dione

InChI

InChI=1S/C10H12O4/c1-5-6(11)3-4-10(2)7(5)8(12)14-9(10)13/h8,12H,3-4H2,1-2H3

InChI-Schlüssel

GJSBNMZJDAQQPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(OC(=O)C2(CCC1=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.